molecular formula C7H6ClNO3 B1664611 4-Chloro-2-nitro-m-cresol CAS No. 6815-42-5

4-Chloro-2-nitro-m-cresol

Cat. No. B1664611
CAS RN: 6815-42-5
M. Wt: 187.58 g/mol
InChI Key: CPLAVZOCFVGOGO-UHFFFAOYSA-N
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Description

4-Chloro-2-nitro-m-cresol is a bioactive chemical . It is a hydroxytoluene that is 3-methylphenol which is substituted by a chlorine at position 4 .


Synthesis Analysis

The synthesis of 4-Chloro-2-nitro-m-cresol involves the acetylation of 2-nitroaniline followed by chlorination . Another method involves reacting m-cresol with 15% hydrochloric acid, sodium nitrite, and sodium hydroxide at a reaction temperature of (0±3) °C. Then in 38% nitric acid at (40±2) °C oxidation, that is obtained .


Molecular Structure Analysis

The molecular formula of 4-Chloro-2-nitro-m-cresol is C7H6ClNO3 . The exact mass is 187.00 and the molecular weight is 187.579 . The elemental analysis shows: C, 44.82; H, 3.22; Cl, 18.90; N, 7.47; O, 25.59 .


Chemical Reactions Analysis

When cresol isomers are used directly as the active ingredient in bactericides or disinfectants, it appears as if much of the evidence for the mechanism of action for such phenolic germicides indicates that their effect is due to physical damage of bacterial cell membranes .

Scientific Research Applications

Malignant Hyperthermia Trigger in Swine

4-Chloro-m-cresol has been studied for its effects on swine susceptible to malignant hyperthermia, particularly in high doses. It was found that while low doses did not trigger episodes of malignant hyperthermia, high doses led to fatal reactions, indicating a specific threshold for adverse effects (Iaizzo et al., 1999).

Anaerobic Degradation of Nitroaromatic Compounds

Research involving Geobacter sp. KT7 and Thauera aromatica KT9 demonstrated the anaerobic degradation of 2-chloro-4-nitroaniline, a compound related to 4-Chloro-2-nitro-m-cresol. This study highlights the potential for bioremediation of nitroaromatic compounds in contaminated environments (Duc, 2019).

Effect on Ryanodine Receptor and SERCA Ca2+ Pumps

4-Chloro-m-cresol is also known for its dual role in activating ryanodine receptors (RyRs) and inhibiting sarcoplasmic-endoplasmic reticulum Ca2+-ATPase (SERCA) pumps. This duality suggests potential applications in studies involving cellular calcium dynamics (Al-Mousa & Michelangeli, 2009).

Adsorption Studies

Activated carbon derived from agricultural waste has been tested for the removal of various phenols, including derivatives similar to 4-Chloro-2-nitro-m-cresol. This research contributes to understanding the effectiveness of different adsorbents in removing environmental contaminants (Daifullah & Girgis, 1998).

Aerobic Degradation Pathway

The aerobic degradation of 2-Chloro-4-Nitroaniline by Rhodococcus sp. highlights a novel pathway for the breakdown of nitroaromatic compounds, which can be relevant for understanding the environmental fate and degradation of compounds like 4-Chloro-2-nitro-m-cresol (Khan et al., 2013).

Graphene Adsorption for Decontamination

Studies on the use of graphene for the removal of chloro-2-nitrophenol from aqueous solutions contribute to the field of water purification and the handling of toxic industrial chemicals (Mehrizad & Gharbani, 2014).

Biodegradability and Toxicity Studies

The biodegradability and toxicity of substituted phenols, including compounds similar to 4-Chloro-2-nitro-m-cresol, have been evaluated under methanogenic conditions. This research is crucial for understanding the environmental impact and treatment of these compounds (O'Connor & Young, 1989).

Safety And Hazards

Cresols are toxic to humans and can cause severe health effects if handled improperly. The compound can be absorbed through the skin, inhalation, and ingestion, leading to toxicity in the liver, kidneys, and central nervous system .

Future Directions

The non-centrosymmetric space group organic nonlinear optical single crystal of 4-chloro-2-nitroaniline (4Cl2NA) was developed by slow evaporation method at 40 °C . This suggests potential applications in the field of optoelectronics, photonics, nonlinear optical, and laser technology .

properties

IUPAC Name

4-chloro-3-methyl-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6ClNO3/c1-4-5(8)2-3-6(10)7(4)9(11)12/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLAVZOCFVGOGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20218327
Record name 4-Chloro-2-nitro-m-cresol
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Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-nitro-m-cresol

CAS RN

6815-42-5
Record name 4-Chloro-3-methyl-2-nitrophenol
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Record name 4-Chloro-2-nitro-m-cresol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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